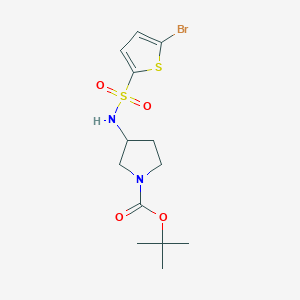

tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a bromothiophene sulfonamide, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

Bromothiophene Sulfonamide Formation: The bromothiophene sulfonamide moiety is synthesized separately through sulfonation and bromination reactions of thiophene.

Coupling Reactions: The final compound is formed by coupling the bromothiophene sulfonamide with the pyrrolidine ring under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, leading to debromination or desulfonation.

Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated or desulfonated derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Biological Probes: Used in the design of probes for studying biological pathways.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- tert-Butyl 3-(5-chlorothiophene-2-sulfonamido)pyrrolidine-1-carboxylate

- tert-Butyl 3-(5-fluorothiophene-2-sulfonamido)pyrrolidine-1-carboxylate

- tert-Butyl 3-(5-methylthiophene-2-sulfonamido)pyrrolidine-1-carboxylate

Uniqueness: The presence of the bromine atom in tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and polarizability can influence the compound’s electronic properties and interactions with biological targets.

Biological Activity

tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrrolidine ring, a sulfonamide group, and a bromothiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H19BrN2O4S2, with a molecular weight of approximately 439.39 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19BrN2O4S2 |

| Molecular Weight | 439.39 g/mol |

| CAS Number | 1261235-40-8 |

| Functional Groups | Pyrrolidine, Sulfonamide, Bromothiophene |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The bromothiophene moiety may facilitate π-π interactions with aromatic residues in receptors, enhancing binding affinity.

- Antimicrobial Activity : Similar compounds have shown promise against various pathogens, suggesting potential antibacterial properties.

Biological Activity Studies

Recent studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds with related structures have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. For example, some derivatives exhibited COX-2 inhibitory activity with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac . This suggests that this compound may also possess anti-inflammatory properties.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several pyrrole-based compounds for their antibacterial activity against various strains. Compounds similar to this compound were found to inhibit bacterial growth effectively, indicating potential therapeutic applications in treating infections .

- Inflammation Model Testing : In a carrageenan-induced rat paw edema model, related compounds demonstrated significant reduction in inflammation markers compared to control groups. This highlights the potential for developing new anti-inflammatory agents based on the structure of this compound .

Properties

IUPAC Name |

tert-butyl 3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)16-7-6-9(8-16)15-22(18,19)11-5-4-10(14)21-11/h4-5,9,15H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRXVLNIBDVDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.